

Commercial Suppliers and Technical Insights on Benziodarone Derivatives

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Compound of Interest

Compound Name: *3-(Dimethylamino)propoxy Benziodarone*

Cat. No.: *B585019*

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For researchers, scientists, and drug development professionals investigating the therapeutic potential of Benziodarone and its analogues, this technical guide offers a summary of commercial sourcing for **3-(Dimethylamino)propoxy Benziodarone** and delves into relevant experimental protocols and signaling pathways associated with the broader Benziodarone class of compounds. Due to a lack of specific data for **3-(Dimethylamino)propoxy Benziodarone**, this guide leverages information from its parent compound, Benziodarone, and the structurally related drug, Amiodarone, to provide a foundational understanding of its potential biological context.

Commercial Availability of 3-(Dimethylamino)propoxy Benziodarone

The following table summarizes the commercial suppliers identified for **3-(Dimethylamino)propoxy Benziodarone**, a derivative of Benziodarone. This compound is also known as (2-Ethyl-3-benzofuranyl)[4-[3-(dimethylamino)propoxy]-3,5-diiodophenyl]methanone and is listed as an Amiodarone impurity.^[1]

Supplier Name	Product Name	CAS Number	Molecular Formula	Molecular Weight	Notes
健竹科技 (Jianzhu Technology)	3-(Dimethylamino)propoxy Benziodarone	1346604-30-5	C ₂₂ H ₂₃ I ₂ NO ₃	603.23	No purity or quantity information available.
International Laboratory USA	3-(DIMETHYLAMINO)PROPOXY BENZIODARONE	1346604-30-5	C ₂₂ H ₂₃ I ₂ NO ₃	603.23	Used as an internal standard in HPLC monitoring of Amiodarone plasma levels.[2]
ChemicalBook	3-(DiMethylAmi no)propoxy Benziodarone	1346604-30-5	C ₂₂ H ₂₃ I ₂ NO ₃	603.23	General chemical information provided.[1]

Experimental Protocols: Transthyretin Amyloidogenesis Inhibition Assay

Benziodarone has been identified as a potent stabilizer of the tetrameric structure of transthyretin (TTR), a strategy effective in treating transthyretin amyloidosis.[3][4] An acid-induced aggregation assay can be utilized to evaluate the inhibitory activity of Benziodarone and its analogues.[3][4]

Objective:

To assess the inhibitory effect of test compounds on the acid-induced aggregation of the V30M mutant of transthyretin (V30M-TTR).

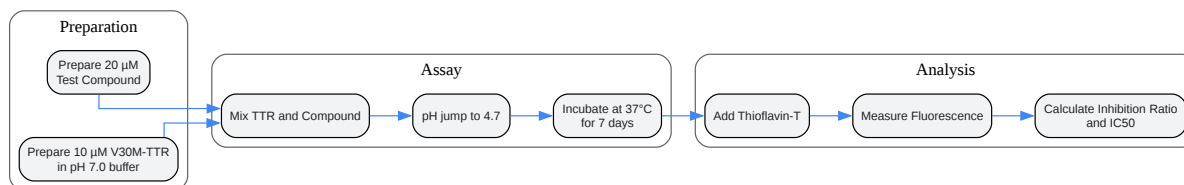
Materials:

- Recombinant V30M-TTR

- Test compounds (e.g., Benziodarone analogues) dissolved in DMSO
- Thioflavin-T
- Sodium acetate buffer (pH 7.0)
- Sodium acetate buffer (pH 4.7)
- 37°C incubator
- Fluorescence spectrophotometer

Methodology:

- Preparation of V30M-TTR Solution: Prepare a solution of V30M-TTR at a concentration of 10 μ M (tetramer concentration) in a sodium acetate buffer at pH 7.0.
- Compound Incubation: Add the test compound from a DMSO stock solution to the V30M-TTR solution to a final concentration of 20 μ M. An equivalent volume of DMSO is used as a control.
- Induction of Aggregation: Induce amyloid aggregation by a pH jump from 7.0 to 4.7.
- Incubation: Incubate the solutions at 37°C for 7 days.
- Fluorescence Measurement: Monitor the time course of aggregation by measuring the fluorescence intensity of Thioflavin-T.
- Data Analysis: Calculate the inhibition ratio of the test compounds against V30M-TTR aggregation. The half-maximal inhibitory concentration (IC₅₀) can be determined from dose-response curves.[\[2\]](#)[\[3\]](#)



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Transthyretin Aggregation Inhibition Assay Workflow

Signaling Pathway: Inhibition of TLR3-Mediated NF- κ B Activation by Amiodarone

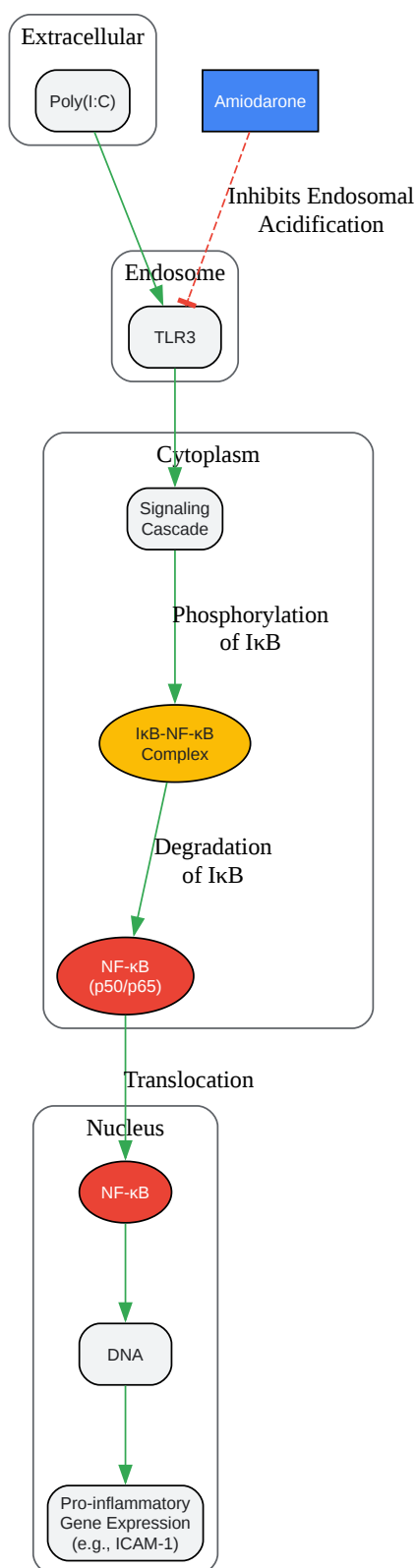
Amiodarone, a compound structurally related to Benziodarone, has been shown to selectively inhibit the Toll-like receptor 3 (TLR3)-mediated nuclear factor κ B (NF- κ B) signaling pathway.[5] This inhibition is achieved by blocking the acidification of intracellular organelles.[5]

The TLR3-mediated NF- κ B signaling pathway is a key component of the innate immune response, activated by viral double-stranded RNA and its synthetic analogue polyinosinic-polycytidylic acid (Poly(I:C)). Activation of this pathway leads to the transcription of pro-inflammatory genes.

Mechanism of Action:

- **Ligand Recognition:** Poly(I:C) is recognized by TLR3 in endosomes.
- **Signal Transduction Cascade:** This recognition initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κ B (I κ B).
- **NF- κ B Translocation:** The degradation of I κ B releases the NF- κ B complex (typically p50/p65), allowing it to translocate from the cytoplasm to the nucleus.

- **Gene Transcription:** In the nucleus, NF- κ B binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and adhesion molecules like ICAM-1.
- **Inhibition by Amiodarone:** Amiodarone disrupts this pathway by inhibiting the acidification of endosomes. This blockage prevents the proper signaling cascade initiated by TLR3, thereby inhibiting the degradation of I κ B and the nuclear translocation of NF- κ B.



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Amiodarone Inhibition of TLR3-Mediated NF-κB Pathway

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References

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